molecular formula C21H15FO4S B2611309 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate CAS No. 433245-76-2

4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate

Cat. No.: B2611309
CAS No.: 433245-76-2
M. Wt: 382.41
InChI Key: ZXIMMFVYEWWOLY-MDZDMXLPSA-N
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Description

4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate is a complex organic compound that features a combination of fluorine, thiophene, and methoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as suprofen and articaine . These compounds share structural similarities but may differ in their specific functional groups and applications.

Uniqueness

4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate is unique due to its specific combination of fluorine, thiophene, and methoxybenzoate groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO4S/c1-25-16-7-4-14(5-8-16)21(24)26-20-11-6-15(22)13-18(20)19(23)10-9-17-3-2-12-27-17/h2-13H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIMMFVYEWWOLY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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